molecular formula C15H19N3O2S B14233634 6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823796-25-4

6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14233634
CAS No.: 823796-25-4
M. Wt: 305.4 g/mol
InChI Key: KEEAQBFNUOKYIR-UHFFFAOYSA-N
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Description

6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyrimidine ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a green and simple ‘one-pot’ electrochemical approach can be employed to synthesize pyrimidin-2(1H)-ones without any catalyst, oxidant, or toxic reagent . This method yields the desired product in moderate to good yields after a stepwise reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring higher yields and purity while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a pyrimidine ring with a cyclohexadienone structure, along with the presence of a sulfinyl group

Properties

CAS No.

823796-25-4

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[4-(dimethylamino)-5-propylsulfinylpyrimidin-2-yl]phenol

InChI

InChI=1S/C15H19N3O2S/c1-4-9-21(20)13-10-16-14(17-15(13)18(2)3)11-7-5-6-8-12(11)19/h5-8,10,19H,4,9H2,1-3H3

InChI Key

KEEAQBFNUOKYIR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O

Origin of Product

United States

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